Papain

Vue d'ensemble

Description

Synthesis Analysis

Papain-like cysteine proteinases are essentially synthesized as inactive proenzymes (zymogens) with N-terminal propeptide regions. The activation process of these enzymes includes the removal of propeptide regions, which serve a variety of functions in vivo and in vitro .Molecular Structure Analysis

The papain precursor protein contains 345 amino acid residues, and consists of a signal sequence (1-18), a propeptide (19-133), and the mature peptide (134-345). The protein is stabilized by three disulfide bridges. Its three-dimensional structure consists of two distinct structural domains with a cleft between them. This cleft contains the active site, which contains a catalytic dyad that has been likened to the catalytic triad of chymotrypsin .Chemical Reactions Analysis

Papain exhibits a wide range of activities, including endopeptidases, aminopeptidases, dipeptidyl peptidases, and enzymes with both exo- and endopeptidase activity . It has been used in various reactions such as the hydrolysis of casein , sequence-dependent polymerization , and the structural characterization of monoclonal antibodies .Physical And Chemical Properties Analysis

Papain is a proteolytic enzyme that is derived from the papaya fruit (Carica papaya). It is primarily found in the latex or milky sap of the unripe papaya fruit and the leaves of the papaya tree . It has a wide variety of activities and is typically lysosomal or secreted .Applications De Recherche Scientifique

Biochemical Research

Papain is used in biochemical research involving the analysis of proteins . It catalyzes the breakdown of proteins by hydrolysis, which is the addition of a water molecule .

Food Industry

In the food industry, papain is used to tenderize meat . It breaks down the meat proteins, making the meat softer and easier to chew .

Beverage Industry

Papain is used in the beverage industry, specifically in beer clarification . It helps to remove proteins that can cause haziness in beer .

Leather Industry

In the leather industry, papain is used to remove hair from hides before tanning . This process is essential for preparing the hides for the tanning process .

Contact Lens Cleaning

Papain is used in enzyme-action cleansing agents for soft contact lenses . It helps to remove protein deposits that can build up on the lenses over time .

Personal Care Products

Papain is used in personal care products such as toothpastes and cosmetics . It provides a gentle exfoliating action, helping to remove dead skin cells and leaving the skin looking fresh and vibrant .

Medical Applications

Papain is used in preparations of various remedies for indigestion, ulcers, fever, and swelling . It has anti-inflammatory properties and can help to soothe and heal these conditions .

Erythrocyte Serology

Papain can be used in erythrocyte serology . It enhances or destroys the reactivity of many red blood cell antigens by modifying the surface of red blood cells . It can be used as an auxiliary means of classification, antibody screening, and antibody identification .

Mécanisme D'action

Orientations Futures

Papain has shown potential anti-obesity effects in high-fat diet-induced mice and 3T3-L1 preadipocytes by regulating levels of adipogenic factors involved in lipid metabolism and inflammation . It could be useful in the prevention and treatment of obesity. Furthermore, enzyme technologies, including papain, are widely used in the food industry due to their advantages of high efficiency, specificity, and safety .

Propriétés

IUPAC Name |

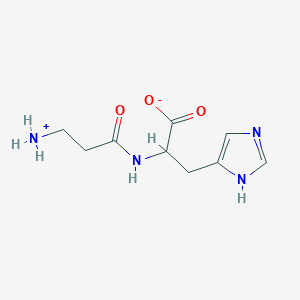

2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)[O-])NC(=O)CC[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108333-82-0, 9001-73-4 | |

| Record name | β-Alanylhistidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108333-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papain | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Papain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.